molecular formula C11H17NO4 B1469180 trans 4-Allyloxycarbonylamino-cyclohexanecarboxylic acid CAS No. 2144982-04-5

trans 4-Allyloxycarbonylamino-cyclohexanecarboxylic acid

Cat. No.: B1469180
CAS No.: 2144982-04-5
M. Wt: 227.26 g/mol
InChI Key: APISMOOLLBUKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“trans 4-Allyloxycarbonylamino-cyclohexanecarboxylic acid” is a derivative of “trans-4-(Aminomethyl)cyclohexanecarboxylic acid”, which is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis . It’s used in various hemorrhagic diseases and abnormal bleeding in operations . It’s also used as a lysine analogue to characterize binding sites in plasminogen .


Synthesis Analysis

The synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives has been described in several studies . One approach involves the selective aromatic ring hydrogenation of ethyl 4-hydroxybenzoate with a rhodium catalyst to give a cis-trans mixture of ethyl-4-hydroxycyclohexylcarboxylate, followed by nucleophilic displacement of the hydroxyl group with ammonia to give trans-4-aminobenzoic acid . Another process involves the epimerization of the N-sulphonyl or N-benzylidene derivative of the cis-isomer of 4-amino-1-cyclohexanecarboxylate using sodium methoxide .


Molecular Structure Analysis

The molecular formula of “trans-4-(Aminomethyl)cyclohexanecarboxylic acid” is C8H15NO2 . The InChI Key is GYDJEQRTZSCIOI-UHFFFAOYSA-N and the SMILES string is NCC1CCC(CC1)C(O)=O .


Physical and Chemical Properties Analysis

“trans-4-(Aminomethyl)cyclohexanecarboxylic acid” is a white crystalline powder . It is soluble in water (167 mg/ml), ethanol (<1mg/mL at 25°C), and very slightly soluble in ether, DMSO (<1mg/mL at 25°C), and alcohol .

Mechanism of Action

“trans-4-(Aminomethyl)cyclohexanecarboxylic acid” is an antifibrinolytic that competitively inhibits the activation of plasminogen to plasmin . At much higher concentrations, it behaves as a noncompetitive inhibitor of plasmin . It can also block the active-site of urokinase plasminogen activator (uPA) with high specificity .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored away from oxidizing agents, in a cool, dry, and well-ventilated condition .

Properties

IUPAC Name

4-(prop-2-enoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-2-7-16-11(15)12-9-5-3-8(4-6-9)10(13)14/h2,8-9H,1,3-7H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APISMOOLLBUKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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